Cas no 2228117-69-7 (2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid)

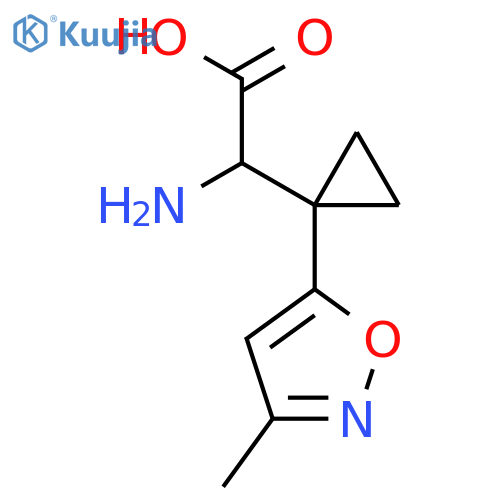

2228117-69-7 structure

商品名:2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid

2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid

- EN300-1789045

- 2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid

- 2228117-69-7

-

- インチ: 1S/C9H12N2O3/c1-5-4-6(14-11-5)9(2-3-9)7(10)8(12)13/h4,7H,2-3,10H2,1H3,(H,12,13)

- InChIKey: ZSERXIOPXGUJEK-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(C)=N1)C1(C(C(=O)O)N)CC1

計算された属性

- せいみつぶんしりょう: 196.08479225g/mol

- どういたいしつりょう: 196.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.4Ų

- 疎水性パラメータ計算基準値(XlogP): -2.2

2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1789045-10.0g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 10g |

$7742.0 | 2023-06-03 | ||

| Enamine | EN300-1789045-0.1g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 0.1g |

$1585.0 | 2023-09-19 | ||

| Enamine | EN300-1789045-5.0g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 5g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1789045-5g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 5g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1789045-1g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 1g |

$1801.0 | 2023-09-19 | ||

| Enamine | EN300-1789045-2.5g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 2.5g |

$3530.0 | 2023-09-19 | ||

| Enamine | EN300-1789045-0.05g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 0.05g |

$1513.0 | 2023-09-19 | ||

| Enamine | EN300-1789045-0.5g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 0.5g |

$1728.0 | 2023-09-19 | ||

| Enamine | EN300-1789045-0.25g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 0.25g |

$1657.0 | 2023-09-19 | ||

| Enamine | EN300-1789045-1.0g |

2-amino-2-[1-(3-methyl-1,2-oxazol-5-yl)cyclopropyl]acetic acid |

2228117-69-7 | 1g |

$1801.0 | 2023-06-03 |

2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2228117-69-7 (2-amino-2-1-(3-methyl-1,2-oxazol-5-yl)cyclopropylacetic acid) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬